4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 514.5 g/mol. This compound is classified as a benzanilide, which is characterized by the presence of an anilide group within its structure. It has potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology due to its unique structural features and biological activity .
The synthesis of 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves several steps that typically include:
Technical details vary based on specific methodologies employed in laboratories, but these steps outline a general synthetic approach .
The molecular structure of 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C24H21F3N6O2S/c1-15-6-8-16(9-7-15)23(35)28-13-12-20-31-30-19-10-11-22(32-33(19)20)36-14-21(34)29-18-5-3-2-4-17(18)24(25,26)27/h2-11H,12-14H2,1H3,(H,28,35)(H,29,34)
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
These notations provide a detailed representation of the compound's structure and connectivity .
The compound is expected to undergo various chemical reactions typical for amides and thioethers. Potential reactions include:
These reactions highlight the versatility of 4-methyl-N-(2-(6-((2-oxo-2-(4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide in synthetic organic chemistry .
The mechanism of action for compounds like 4-methyl-N-(2-(6-((2-oxo-2-(4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is often related to their interaction with biological targets such as enzymes or receptors. The specific interactions depend on the structural features that allow binding to target sites.
For instance:
Detailed studies are required to elucidate the precise mechanism through experimental assays and computational modeling .
The physical and chemical properties of 4-methyl-N-(2-(6-((2-oxo-2-(4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 514.5 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Purity | Typically 95% |
These properties indicate that while some data is lacking (such as density and boiling point), the compound is characterized by its significant molecular weight and complex structure .
The potential applications of 4-methyl-N-(2-(6-((2-oxo-2-(4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide primarily lie in:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8